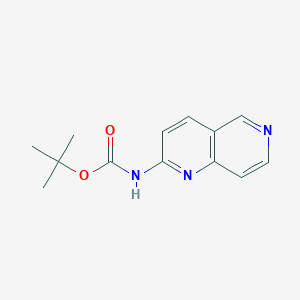
4-(Benzyloxy)-3,5-dichloroaniline
概要
説明
4-(Benzyloxy)-3,5-dichloroaniline is an organic compound characterized by the presence of a benzyloxy group attached to the fourth position of an aniline ring, which is further substituted with chlorine atoms at the third and fifth positions. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3,5-dichloroaniline typically involves the reduction of 4-(benzyloxy)-3,5-dichloronitrobenzene. This reduction can be achieved using various reducing agents such as stannous chloride (SnCl2), iron powder in acetic acid, or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods: For large-scale production, the reduction of 4-(benzyloxy)-3,5-dichloronitrobenzene using stannous chloride is preferred due to its high yield and purity. This method is also advantageous as it avoids the use of hazardous hydrogenation conditions and minimizes the risk of residual metal contamination .
化学反応の分析
Types of Reactions: 4-(Benzyloxy)-3,5-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as stannous chloride (SnCl2) and iron powder in acetic acid are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Conversion to amines.
Substitution: Introduction of halogens or other substituents onto the aromatic ring.
科学的研究の応用
4-(Benzyloxy)-3,5-dichloroaniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Benzyloxy)-3,5-dichloroaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
類似化合物との比較
- 4-(Benzyloxy)-3-chloroaniline
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- (Benzyloxy)benzylpropanamide derivatives
Comparison: 4-(Benzyloxy)-3,5-dichloroaniline is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds. The dichloro substitution pattern can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions .
特性
分子式 |
C13H11Cl2NO |
|---|---|
分子量 |
268.13 g/mol |
IUPAC名 |
3,5-dichloro-4-phenylmethoxyaniline |
InChI |
InChI=1S/C13H11Cl2NO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |
InChIキー |
KGCMWPRMFCNBNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[(dipropylamino)carbonyl]-5-nitrobenzoate](/img/structure/B8771763.png)





![2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one](/img/structure/B8771811.png)







